4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine
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Overview
Description
4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a 9-ethyl-9H-carbazol-3-ylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution with 2-chlorobenzyl group: This step involves the reaction of the piperazine ring with 2-chlorobenzyl chloride under basic conditions.
Introduction of the 9-ethyl-9H-carbazol-3-ylmethylidene group: This is typically done through a condensation reaction with 9-ethyl-9H-carbazole-3-carbaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the imine linkage.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the imine linkage.
Substitution: Substituted derivatives at the chlorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be explored for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzyl)piperazin-1-yl compounds: These compounds share the piperazine and chlorobenzyl moieties but differ in other substituents.
Carbazole derivatives: Compounds with similar carbazole structures but different substituents.
Uniqueness
The uniqueness of 4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H27ClN4 |
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Molecular Weight |
431.0 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C26H27ClN4/c1-2-31-25-10-6-4-8-22(25)23-17-20(11-12-26(23)31)18-28-30-15-13-29(14-16-30)19-21-7-3-5-9-24(21)27/h3-12,17-18H,2,13-16,19H2,1H3/b28-18+ |
InChI Key |
DXPJGVXTPCXBRN-MTDXEUNCSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
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